
(((4-Nitrophenoxy)carbonyl)oxy)methyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate: is an organic compound that features a nitrophenyl group attached to a carbonyl group, which is further linked to a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate typically involves the reaction of 4-nitrophenol with a suitable carbonylating agent, followed by esterification with butanoic acid. The reaction conditions often require the use of a base, such as pyridine, to facilitate the formation of the carbonyl group. The process can be summarized as follows:
Carbonylation: 4-nitrophenol reacts with a carbonylating agent (e.g., phosgene) in the presence of a base to form the intermediate 4-nitrophenyl chloroformate.
Esterification: The intermediate is then reacted with butanoic acid in the presence of a catalyst (e.g., DMAP) to yield [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate can undergo reduction to form the corresponding amino derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butanoate moiety is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and butanoic acid.
Common Reagents and Conditions:
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products:
Reduction: 4-aminophenyl carbonyl butanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 4-nitrophenol and butanoic acid.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a precursor for catalysts in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for pharmaceutical applications.
Bioconjugation: It can be used to modify biomolecules for research purposes.
Industry:
Materials Science: The compound can be used in the development of polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester moiety can undergo hydrolysis, releasing active intermediates that exert their effects on biological systems or chemical processes.
Comparaison Avec Des Composés Similaires
- **[(4-Nitrophenoxy)carbonyl]oxy]methyl acetate
- **[(4-Nitrophenoxy)carbonyl]oxy]methyl propanoate
- **[(4-Nitrophenoxy)carbonyl]oxy]methyl hexanoate
Comparison:
Uniqueness: [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate is unique due to its specific ester chain length, which can influence its reactivity and applications.
Properties: The length of the ester chain can affect the compound’s solubility, stability, and reactivity in different environments.
Propriétés
Formule moléculaire |
C12H13NO7 |
|---|---|
Poids moléculaire |
283.23 g/mol |
Nom IUPAC |
(4-nitrophenoxy)carbonyloxymethyl butanoate |
InChI |
InChI=1S/C12H13NO7/c1-2-3-11(14)18-8-19-12(15)20-10-6-4-9(5-7-10)13(16)17/h4-7H,2-3,8H2,1H3 |
Clé InChI |
CYRVOHXQOCOPTO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


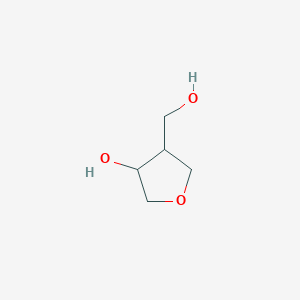
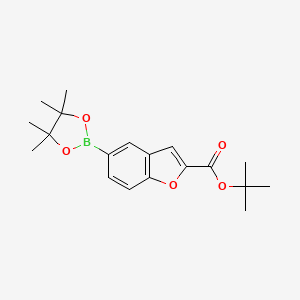
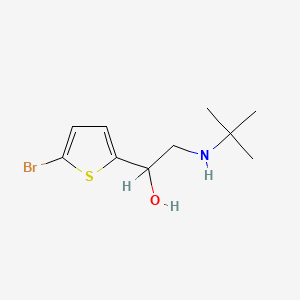
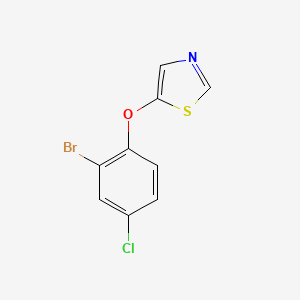
![2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13926304.png)
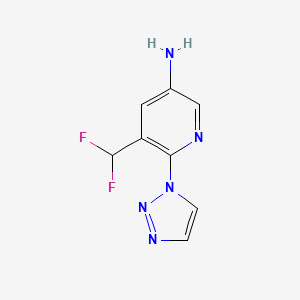
![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)

![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)

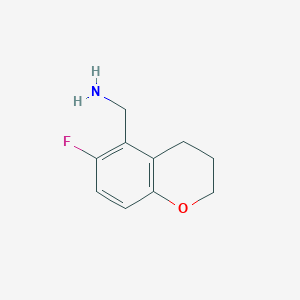
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)


